PSB-1901

Description

Properties

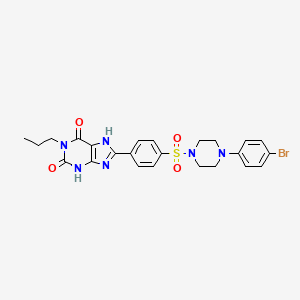

Molecular Formula |

C24H25BrN6O4S |

|---|---|

Molecular Weight |

573.5 g/mol |

IUPAC Name |

8-[4-[4-(4-bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |

InChI Key |

UGKYSTLSSKLXJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antagonistic Action of PSB-1901: A Technical Guide to its Mechanism

For Immediate Release

[City, State] – [Date] – PSB-1901, a novel xanthine (B1682287) derivative, has emerged as a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This technical guide provides an in-depth analysis of its mechanism of action, detailing its interaction with the A2BAR and the subsequent impact on intracellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism: High-Affinity Blockade of the A2B Adenosine Receptor

This compound exerts its effects by directly competing with the endogenous ligand, adenosine, for binding to the A2B adenosine receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is competitive antagonism, effectively inhibiting the downstream signaling cascades typically initiated by A2BAR activation.

Binding Affinity and Selectivity

The remarkable potency and selectivity of this compound are central to its mechanism. Through extensive in vitro studies, its binding affinity for the human A2BAR has been quantified, demonstrating picomolar potency. This high affinity ensures a robust blockade of the receptor even at low concentrations.

Furthermore, this compound exhibits exceptional selectivity for the A2BAR over other adenosine receptor subtypes (A1, A2A, and A3). This specificity is crucial as it minimizes off-target effects and allows for the precise investigation of A2BAR-mediated physiological and pathological processes.

| Parameter | Value (Human A2BAR) | Selectivity |

| Ki (Inhibition Constant) | 0.0835 nM[1] | >10,000-fold vs. A1, A2A, A3[1] |

| KB (Equilibrium Dissociation Constant) | 0.0598 nM[1] | - |

Impact on Intracellular Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein families, primarily Gs and Gq, leading to the activation of distinct second messenger systems. By blocking the A2BAR, this compound effectively prevents the initiation of these downstream signaling events.

Inhibition of the Gs/cAMP Pathway

Upon activation by adenosine, the A2BAR typically couples to the Gs protein, which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

This compound, as an antagonist, prevents this cascade. By occupying the A2BAR binding site, it inhibits Gs protein activation, thereby preventing the adenylyl cyclase-mediated production of cAMP. This leads to a significant reduction in intracellular cAMP levels and a subsequent decrease in PKA activity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of this compound for the A2BAR.

Objective: To measure the competitive displacement of a radiolabeled ligand from the A2B adenosine receptor by this compound.

Materials:

-

Cell membranes expressing the human A2B adenosine receptor.

-

Radioligand (e.g., [³H]-DPCPX or a specific A2BAR radioligand).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay is used to determine the functional antagonism (KB) of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Objective: To quantify the inhibitory effect of this compound on A2BAR-mediated cAMP accumulation.

Materials:

-

Whole cells expressing the human A2B adenosine receptor (e.g., CHO or HEK293 cells).

-

A2BAR agonist (e.g., NECA).

-

This compound at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the A2BAR agonist (e.g., EC80 of NECA) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the dose-response curve of this compound to determine its IC50 value for the inhibition of agonist-induced cAMP production.

-

Calculate the KB value from the IC50 using the Schild equation.

Conclusion

This compound is a highly potent and selective antagonist of the A2B adenosine receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, most notably the Gs/adenylyl cyclase/cAMP cascade. The exceptional affinity and selectivity of this compound make it an invaluable research tool for elucidating the role of the A2B adenosine receptor in health and disease, and a promising candidate for therapeutic development in areas such as oncology and inflammatory disorders. Further in vivo studies are warranted to fully translate these in vitro findings into potential clinical applications.

References

PSB-1901: A Technical Guide to a High-Affinity A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] The A2B receptor is distinguished from other adenosine receptor subtypes by its lower affinity for the endogenous ligand, adenosine, and is primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and cancer. This unique characteristic makes the A2B receptor an attractive therapeutic target for a range of diseases, including cancer, where its blockade has been shown to elicit anti-proliferative, anti-angiogenic, anti-metastatic, and immuno-stimulatory effects.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound, chemically identified as 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a xanthine (B1682287) derivative that exhibits exceptional potency and selectivity for the human A2B adenosine receptor.[1]

Binding Affinity and Selectivity

Quantitative analysis of this compound's binding affinity has demonstrated its picomolar potency at the human A2B receptor, with a Ki value of 0.0835 nM.[1][2] Crucially for a research tool and potential therapeutic, this compound displays remarkable selectivity, with over 10,000-fold greater affinity for the A2B receptor compared to the other human adenosine receptor subtypes (A1, A2A, and A3).[1] This high selectivity minimizes off-target effects, making it an invaluable tool for elucidating the specific roles of the A2B receptor.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2B |

| Human A2B | 0.0835 nM [1][2] | - |

| Human A1 | >10,000-fold lower | >10,000 |

| Human A2A | >10,000-fold lower | >10,000 |

| Human A3 | >10,000-fold lower | >10,000 |

| Mouse A2B | 0.131 nM [2] | - |

Functional Antagonism

In addition to its high binding affinity, this compound is a potent functional antagonist. In functional assays, it effectively blocks A2B receptor-mediated signaling with a KB value of 0.0598 nM at the human A2B receptor.[1]

| Parameter | Value (Human A2B) |

| Functional Antagonism (KB) | 0.0598 nM [1] |

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor is known to couple to multiple G protein signaling pathways, primarily Gs and Gq, leading to the activation of downstream effector proteins and the generation of second messengers.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize A2B adenosine receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A2B receptor.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a radiolabeled A2B receptor antagonist (e.g., [³H]PSB-603), and varying concentrations of the unlabeled test compound (this compound).

-

The final assay volume is typically 100-200 µL in an assay buffer containing adenosine deaminase to degrade any endogenous adenosine.

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known non-radiolabeled A2B antagonist.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2B receptor Gs signaling pathway.

1. Cell Culture and Treatment:

-

Seed cells expressing the A2B receptor (e.g., CHO-A2B or HEK-293-A2B) in a 96-well plate and grow to near confluence.

-

Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Add varying concentrations of the antagonist (this compound) and incubate for a short period.

-

Stimulate the cells with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

2. Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by lysing the cells with a lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF or AlphaScreen).

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.

-

The functional antagonist constant (KB) can be calculated from the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

BRET assays can be used to directly measure the interaction between the A2B receptor and its cognate G proteins (Gs or Gq) upon ligand binding.

1. Cell Culture and Transfection:

-

Co-transfect HEK-293 cells with plasmids encoding the A2B receptor and BRET biosensors for G protein activation. For example, a Gα subunit fused to a Renilla luciferase (RLuc) and a Gγ subunit fused to a green fluorescent protein (GFP).

2. BRET Measurement:

-

Harvest the transfected cells and distribute them into a 96-well microplate.

-

Add the RLuc substrate (e.g., coelenterazine (B1669285) h) to initiate the luminescent signal.

-

Measure the luminescence at two wavelengths corresponding to the emission peaks of RLuc and GFP using a plate reader capable of BRET measurements.

-

Add the antagonist (this compound) at various concentrations, followed by the addition of an agonist (e.g., NECA).

-

Monitor the change in the BRET ratio (GFP emission / RLuc emission) over time. Agonist-induced G protein activation leads to a change in the BRET signal.

3. Data Analysis:

-

Calculate the net BRET ratio by subtracting the background BRET signal.

-

Plot the change in BRET ratio as a function of the antagonist concentration in the presence of the agonist.

-

Fit the data to a dose-response inhibition curve to determine the IC50 of the antagonist.

Experimental Workflow for Antagonist Characterization

A logical workflow is essential for the comprehensive characterization of a novel A2B receptor antagonist like this compound.

In Vivo Applications in Oncology

While specific in vivo studies detailing the use of this compound in cancer models are emerging, research on other highly selective A2B antagonists, such as PSB-603 and PBF-1129, provides a strong rationale and methodological framework for its preclinical evaluation. These studies have demonstrated that A2B receptor blockade can inhibit tumor growth and metastasis in various cancer models, including melanoma, breast, and lung cancer.[1][3][4]

Representative In Vivo Experimental Design

1. Animal Models:

-

Syngeneic Models: C57BL/6 mice are commonly used for implanting murine cancer cell lines such as B16-F10 melanoma or Lewis Lung Carcinoma (LLC). These models are immunocompetent, allowing for the study of immunomodulatory effects of the A2B antagonist.[3][4]

-

Xenograft Models: Immunodeficient mice (e.g., nude or SCID mice) are used for the subcutaneous or orthotopic implantation of human cancer cell lines.

2. Tumor Implantation and Treatment:

-

Tumor cells are injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

This compound, or a similar A2B antagonist, can be administered via various routes, including intraperitoneal (i.p.) injection or oral gavage, at a predetermined dose and schedule.

3. Efficacy Endpoints:

-

Tumor growth is monitored regularly by measuring tumor volume with calipers.

-

The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.

-

Other endpoints may include survival analysis and assessment of metastasis to distant organs.

4. Pharmacodynamic and Mechanistic Studies:

-

At the end of the study, tumors and other tissues can be harvested for analysis.

-

Immunohistochemistry can be used to assess changes in the tumor microenvironment, such as immune cell infiltration.

-

Flow cytometry can be used to quantify different immune cell populations within the tumor.

-

Western blotting or qPCR can be used to measure the expression of downstream signaling molecules and markers of proliferation and apoptosis.

Conclusion

This compound is a highly potent and selective A2B adenosine receptor antagonist that serves as a critical tool for investigating the role of the A2B receptor in health and disease. Its exceptional pharmacological profile makes it a valuable asset for in vitro and in vivo studies aimed at validating the A2B receptor as a therapeutic target, particularly in the field of oncology. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

The Role of PSB-1901 in Cancer Research: A Technical Overview of a Potent A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 has emerged as a highly potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR), a G-protein coupled receptor implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and the established role of its target, the A2BAR, in oncology. Due to the limited availability of specific in vitro and in vivo data for this compound in the public domain, this document focuses on the well-documented involvement of the A2BAR in cancer progression and outlines the standard experimental protocols used to evaluate compounds of this class. The provided information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of A2BAR antagonists like this compound in cancer.

Introduction to this compound

This compound is a xanthine (B1682287) derivative that has been identified as a powerful and highly selective antagonist of the A2B adenosine receptor. Its high affinity for the A2BAR, coupled with excellent selectivity over other adenosine receptor subtypes, makes it a valuable tool for preclinical research.

Biochemical Profile of this compound

Quantitative data on the binding affinity of this compound for the human and mouse A2B adenosine receptors is presented in Table 1. To date, specific IC50 values for this compound in cancer cell lines, in vivo efficacy data, and pharmacokinetic profiles are not widely available in peer-reviewed literature.

Table 1: Binding Affinity of this compound

| Target | Species | Ki (nM) |

| A2B Adenosine Receptor | Human | 0.0835[1] |

| A2B Adenosine Receptor | Mouse | 0.131[1] |

Ki (Inhibitor Constant) is a measure of the binding affinity of an antagonist to a receptor.

The A2B Adenosine Receptor in the Tumor Microenvironment

The A2B adenosine receptor is a key player in the tumor microenvironment (TME). Under conditions of hypoxia and inflammation, often characteristic of solid tumors, extracellular adenosine levels rise significantly. This accumulation of adenosine leads to the activation of A2BAR on various cell types within the TME, promoting tumor growth, angiogenesis, metastasis, and immunosuppression.

A2BAR-Mediated Signaling Pathways in Cancer

Activation of the A2BAR by adenosine initiates downstream signaling cascades that contribute to cancer progression. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and activate the CREB (cAMP response element-binding protein) transcription factor. Activated CREB promotes the expression of genes involved in cell proliferation, survival, and inflammation. Furthermore, A2BAR signaling has been shown to cross-talk with other critical pathways, such as the PI3K/Akt pathway, which is a central regulator of cell growth and survival.

Preclinical Evaluation of A2BAR Antagonists: Experimental Workflow

The preclinical development of an A2BAR antagonist like this compound follows a standardized workflow to assess its therapeutic potential. This process begins with in vitro characterization and progresses to in vivo efficacy and safety studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of A2BAR antagonists in cancer research. These are generalized protocols and would require optimization for specific cell lines and experimental conditions.

A2B Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the A2B adenosine receptor.

Materials:

-

Cell membranes expressing the human A2B adenosine receptor.

-

Radioligand (e.g., [3H]-PSB-603).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known A2BAR antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-specific binding control to determine non-specific binding.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonist activity of a test compound at the A2BAR by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

-

A cell line expressing the A2BAR (e.g., HEK293-A2BAR).

-

A2BAR agonist (e.g., NECA).

-

Test compound (this compound).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

-

Add varying concentrations of the test compound to the cells and incubate.

-

Stimulate the cells with a fixed concentration of the A2BAR agonist.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value.

Cancer Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

Microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of a test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cells.

-

Test compound (this compound) formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

Conclusion and Future Directions

This compound is a highly potent and selective A2B adenosine receptor antagonist that holds significant promise as a research tool and a potential therapeutic agent in oncology. The well-established role of the A2BAR in promoting key aspects of cancer progression provides a strong rationale for the investigation of its antagonists. While specific data on the anti-cancer activity of this compound is currently limited in the public domain, the experimental frameworks outlined in this guide provide a clear path for its preclinical evaluation. Future research should focus on generating comprehensive in vitro and in vivo data to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical development.

References

PSB-1901 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901, with the chemical name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR).[1] Its sub-nanomolar affinity for the human A2BAR and exceptional selectivity over other adenosine receptor subtypes make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A2BAR.[1] This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound is a derivative of xanthin-8-yl-benzenesulfonamide. The structural and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine | [1] |

| Molecular Formula | C24H25BrN6O4S | [1] |

| Molecular Weight | 573.46 g/mol | [1] |

| CAS Number | 2332835-02-4 | |

| Appearance | White solid | |

| Solubility | Soluble in DMSO | |

| Storage | Short term at 0°C, long term at -20°C (desiccated) |

Pharmacological Properties

This compound is a potent and highly selective antagonist of the human A2B adenosine receptor. Its pharmacological profile is detailed in the tables below.

Receptor Binding Affinity

The binding affinity of this compound for human adenosine receptor subtypes was determined through radioligand binding assays.

| Receptor Subtype | Ki (nM) | Selectivity vs. A2BAR |

| Human A2BAR | 0.0835 | - |

| Human A1AR | >10,000 | >119,760-fold |

| Human A2AAR | >10,000 | >119,760-fold |

| Human A3AR | >10,000 | >119,760-fold |

| Mouse A2BAR | 0.131 | - |

Data sourced from Jiang et al., J Med Chem, 2019.[1]

Functional Antagonism

The functional antagonist activity of this compound was evaluated in a cAMP accumulation assay.

| Receptor | KB (nM) |

| Human A2BAR | 0.0598 |

Data sourced from Jiang et al., J Med Chem, 2019.[1]

Signaling Pathways

As an antagonist of the A2B adenosine receptor, a Gs-coupled G protein-coupled receptor (GPCR), this compound blocks the signaling cascade initiated by adenosine. The canonical signaling pathway is illustrated below.

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological evaluation of this compound, based on the procedures described in the scientific literature.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthetic route. A key step involves the reaction of 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine with 1-(4-bromophenyl)piperazine (B1272185).

Step 1: Synthesis of 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine

-

To a solution of 1-propyl-8-bromoxanthine in a suitable solvent, add 4-chlorosulfonylphenylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a base.

-

Heat the reaction mixture under an inert atmosphere.

-

Upon completion, the reaction is worked up to isolate the desired intermediate, 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine.

Step 2: Synthesis of this compound

-

Dissolve 8-(4-(chlorosulfonyl)phenyl)-1-propylxanthine and 1-(4-bromophenyl)piperazine in a suitable aprotic solvent.

-

Add a tertiary amine base, such as triethylamine, to the mixture.

-

Stir the reaction at room temperature until completion.

-

The crude product is purified by column chromatography to yield this compound as a white solid.

Caption: Synthesis Workflow for this compound.

Radioligand Binding Assays

Radioligand binding assays are performed to determine the affinity of this compound for adenosine receptor subtypes.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the respective human adenosine receptor subtype.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A specific radioligand for each receptor subtype is used (e.g., [3H]PSB-603 for A2BAR).

-

Incubation: Membranes are incubated with the radioligand and various concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration.

-

Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional antagonist activity of this compound.

-

Cell Culture: CHO cells expressing the human A2BAR are cultured in appropriate media.

-

Assay Medium: A suitable assay medium containing a phosphodiesterase inhibitor is used.

-

Incubation: Cells are incubated with various concentrations of this compound followed by stimulation with an A2BAR agonist (e.g., NECA).

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is determined using a competitive immunoassay (e.g., HTRF).

-

Data Analysis: The KB value is calculated from the dose-response curves.

Conclusion

This compound is a powerful research tool characterized by its exceptional potency and selectivity for the A2B adenosine receptor. Its well-defined chemical and pharmacological properties, coupled with the availability of detailed synthetic and analytical protocols, make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the A2BAR in health and disease. Further investigation into its pharmacokinetic and pharmacodynamic profiles is warranted to explore its therapeutic potential.

References

The Discovery and Development of PSB-1901: A Potent and Selective A₂B Adenosine Receptor Antagonist

A Technical Whitepaper for Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist of the A₂B adenosine (B11128) receptor (A₂BAR), a G-protein coupled receptor implicated in a variety of pathophysiological processes, including inflammation, fibrosis, and cancer. The discovery of this compound represents a significant advancement in the development of therapeutic agents targeting the adenosinergic system. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and structure-activity relationship (SAR) of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

The pharmacological profile of this compound is characterized by its exceptional potency and selectivity for the human and mouse A₂B adenosine receptors. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Human and Mouse Adenosine Receptors

| Receptor Subtype | Species | Kᵢ (nM) |

| A₂B | Human | 0.0835 |

| A₂B | Mouse | 0.131 |

| A₁ | Human | >10,000 |

| A₂A | Human | >10,000 |

| A₃ | Human | >10,000 |

Table 2: Functional Antagonism of this compound at the Human A₂B Adenosine Receptor

| Assay Type | Parameter | Value (nM) |

| cAMP Accumulation | K₋B | 0.0598 |

Experimental Protocols

The development of this compound involved a series of key experiments to determine its synthesis, binding affinity, and functional activity. The detailed methodologies for these experiments are outlined below.

General Synthetic Procedure for this compound

This compound, with the IUPAC name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, was synthesized via a convergent strategy. The key final step involves the reaction of 8-(4-chlorosulfonylphenyl)-1-propylxanthine with 1-(4-bromophenyl)piperazine (B1272185).

Materials:

-

8-(4-chlorosulfonylphenyl)-1-propylxanthine

-

1-(4-bromophenyl)piperazine

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of 8-(4-chlorosulfonylphenyl)-1-propylxanthine in dry DCM, an excess of triethylamine is added, followed by the dropwise addition of a solution of 1-(4-bromophenyl)piperazine in dry DCM.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the final product, this compound.

-

The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of this compound for the human A₂B adenosine receptor.

Materials:

-

Membranes from CHO cells stably expressing the human A₂B adenosine receptor.

-

[³H]PSB-603 (a high-affinity A₂B antagonist radioligand).

-

This compound (or other competing ligands).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]PSB-603 and increasing concentrations of the competing ligand (this compound).

-

The incubation is carried out at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a standard unlabeled antagonist (e.g., xanthine (B1682287) amine congener, XAC).

-

The IC₅₀ values are calculated by non-linear regression analysis of the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

The antagonistic effect of this compound was evaluated by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation in cells expressing the A₂B receptor.

Materials:

-

CHO cells stably expressing the human A₂B adenosine receptor.

-

NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist.

-

This compound.

-

Roliptam (a phosphodiesterase inhibitor).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

-

Cells are seeded in multi-well plates and grown to a suitable confluency.

-

The cells are pre-incubated with various concentrations of this compound for a specific duration in the presence of a phosphodiesterase inhibitor like rolıpram to prevent cAMP degradation.

-

The cells are then stimulated with a fixed concentration of NECA (typically at its EC₈₀ concentration) for a defined period.

-

The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The concentration-response curves for the antagonist are plotted, and the IC₅₀ values are determined.

-

The K₋B values are calculated from the IC₅₀ values using the Schild equation.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the discovery and characterization of this compound.

PSB-1901: An In-Depth Technical Guide to its Selectivity for Adenosine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 has emerged as a preeminent tool for investigating the physiological and pathophysiological roles of the A2B adenosine (B11128) receptor (A2BAR). This technical guide provides a comprehensive overview of the selectivity profile of this compound for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Detailed experimental methodologies for determining receptor binding affinity and functional antagonism are presented, alongside visualizations of the associated signaling pathways. The exceptional potency and selectivity of this compound for the A2BAR, as detailed herein, underscore its utility as a high-precision pharmacological probe in adenosine receptor research and drug development.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are implicated in a multitude of therapeutic areas, including cardiovascular disorders, inflammation, neurodegenerative diseases, and cancer.[2] The development of subtype-selective ligands is paramount to elucidating the specific functions of each receptor and for the rational design of novel therapeutics. This compound, a xanthin-8-yl-benzenesulfonamide derivative, has been identified as a highly potent and selective antagonist for the human A2B adenosine receptor.[3][4] This guide serves as a technical resource, consolidating the selectivity data, experimental protocols, and signaling pathway information relevant to this compound.

Selectivity Profile of this compound

The selectivity of this compound for the human A2B adenosine receptor over the other subtypes is a defining characteristic of this compound. The following table summarizes the quantitative data on its binding affinity.

| Receptor Subtype | Ligand | Assay Type | Species | Kᵢ (nM) | Selectivity Fold (vs. A2B) | Reference |

| A2B | This compound | Radioligand Binding | Human | 0.0835 | - | [3][4] |

| A1 | This compound | Radioligand Binding | Human | >10,000 | >119,760 | [3][4] |

| A2A | This compound | Radioligand Binding | Human | >10,000 | >119,760 | [3][4] |

| A3 | This compound | Radioligand Binding | Human | >10,000 | >119,760 | [3][4] |

| A2B | This compound | Radioligand Binding | Mouse | 0.131 | - | [5] |

Experimental Protocols

The determination of the selectivity profile of this compound involves a combination of radioligand binding assays and functional assays. The methodologies outlined below are based on standard practices in the field of adenosine receptor pharmacology.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for each of the four human adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

-

Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand.

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

cAMP Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency. Since A2B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase to produce cyclic AMP (cAMP), measuring changes in intracellular cAMP levels is a common method to assess the functional activity of A2B receptor ligands.

Objective: To determine the functional antagonism (K₋) of this compound at the human A2B adenosine receptor.

Materials:

-

Cells stably expressing the human A2B adenosine receptor (e.g., HEK293 cells).

-

A known A2B receptor agonist (e.g., NECA).

-

This compound

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the cells expressing the A2B receptor in appropriate multi-well plates until they reach the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the A2B agonist (typically the EC₈₀ concentration) to the wells and incubate for a further period to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are plotted as the concentration of this compound versus the inhibition of the agonist-induced cAMP response. The IC₅₀ value is determined, and the Schild equation can be used to calculate the K₋ value, which represents the dissociation constant of the antagonist.

Signaling Pathways

Understanding the signaling pathways associated with each adenosine receptor subtype provides context for the functional consequences of ligand binding.

A1 and A3 Adenosine Receptor Signaling

The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6] Additionally, the βγ subunits of the G protein can modulate the activity of other effectors, such as ion channels. The A3 receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC).[7]

A2A and A2B Adenosine Receptor Signaling

The A2A and A2B adenosine receptors are coupled to stimulatory G proteins (Gₛ).[6] Upon activation, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[6] The A2B receptor can also couple to Gq proteins, activating the phospholipase C pathway.[8] this compound acts as an antagonist at the A2B receptor, blocking this signaling cascade.

Conclusion

This compound is a powerful pharmacological tool characterized by its picomolar affinity and exceptional selectivity for the human A2B adenosine receptor.[3] This in-depth technical guide has provided a comprehensive summary of its selectivity profile, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways. The high selectivity of this compound makes it an invaluable probe for elucidating the specific roles of the A2B receptor in health and disease, and a promising lead compound for the development of novel therapeutics targeting this receptor. Researchers, scientists, and drug development professionals can leverage the information presented here to design and interpret experiments aimed at understanding A2B receptor pharmacology and its therapeutic potential.

References

- 1. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

In Vitro Pharmacological Profile of PSB-1901: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of PSB-1901, a potent antagonist of the A2B adenosine (B11128) receptor (A2BAR). The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the fundamental characteristics of this compound.

Core Focus: A2B Adenosine Receptor Antagonism

This compound has been identified as a high-affinity antagonist for the A2B adenosine receptor. Its efficacy has been quantified through in vitro binding assays, demonstrating notable potency for both human and murine orthologs of the receptor.

Data Presentation: Quantitative Analysis of this compound Affinity

The binding affinity of this compound to the A2B adenosine receptor has been determined through competitive radioligand binding assays. The resulting inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its potency at different species orthologs.

| Species | Receptor | K_i_ (nM) | Citation |

| Human | A2B Adenosine Receptor | 0.0835 | [1] |

| Mouse | A2B Adenosine Receptor | 0.131 | [1] |

Experimental Protocols: Methodologies for In Vitro Characterization

The determination of the binding affinity of this compound for the A2B adenosine receptor is typically achieved through a competitive radioligand binding assay. The following protocol provides a detailed methodology for such an experiment.

Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (K_i_) of this compound for the human A2B adenosine receptor by measuring its ability to displace a known radioligand.

2. Materials:

- Membrane Preparation: Cell membranes from a stable cell line overexpressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).[2][3]

- Radioligand: A selective A2BAR antagonist radioligand, such as [³H]PSB-603.[4]

- Test Compound: this compound.

- Non-specific Binding Control: A high concentration of a non-labeled A2BAR antagonist (e.g., ZM241385) to determine non-specific binding.

- Assay Buffer: Typically a Tris-HCl based buffer with divalent cations (e.g., MgCl₂), pH 7.4.[5][6]

- Scintillation Cocktail: For detection of radioactivity.

- Glass Fiber Filters: To separate bound from free radioligand.

- Filtration Apparatus: A cell harvester or similar vacuum filtration system.

- Scintillation Counter: To measure radioactivity.

3. Procedure:

- Incubation Setup: The assay is typically performed in a 96-well plate format.[5]

- Component Addition: To each well, the following are added in order:

- Assay buffer.

- A fixed concentration of the radioligand ([³H]PSB-603).

- Varying concentrations of the unlabeled test compound (this compound) or the non-specific binding control.

- The membrane preparation containing the A2B adenosine receptors.

- Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).[5][6]

- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[7]

- Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.[5]

4. Data Analysis:

- The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound.

- An IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

- The IC₅₀ value is then converted to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A2B Adenosine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Experimental Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Radiofluorinated Adenosine A2B Receptor Antagonist as Potential Ligand for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Preclinical Data on PSB-1901: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). This document provides a technical guide to the available preclinical data on this compound, including its receptor binding affinity and the general experimental protocols used to characterize such compounds. Additionally, it visualizes the key signaling pathway associated with A2BAR antagonism. Due to the limited publicly available preclinical data specifically for this compound, this guide incorporates general methodologies for key experiments in the field of adenosine receptor research.

Core Data Presentation

The primary quantitative data available for this compound pertains to its high binding affinity for the human and mouse A2B adenosine receptors.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor | Ki (nM) |

| Human | A2B Adenosine Receptor | 0.0835[1] |

| Mouse | A2B Adenosine Receptor | 0.131[1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following sections describe standard methodologies used for determining the binding affinity and functional antagonism of A2B adenosine receptor antagonists.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the A2B adenosine receptor.

Materials:

-

Cell membranes expressing the recombinant human or mouse A2B adenosine receptor.

-

A suitable radioligand (e.g., [3H]PSB-603).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations is prepared in the assay buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining the Ki of this compound.

Functional Assay: cAMP Accumulation Assay

This assay is used to determine the functional effect of a compound on receptor signaling. For A2BAR, which is typically coupled to Gs proteins, activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist like this compound would inhibit this increase.

Objective: To confirm the antagonist activity of this compound at the A2B adenosine receptor.

Materials:

-

Cells expressing the A2B adenosine receptor.

-

An A2BAR agonist (e.g., NECA).

-

Test compound (this compound) at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Cells are seeded in microplates and allowed to attach.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: An agonist is added to the wells to stimulate the A2BAR and induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Workflow for cAMP Functional Assay

Caption: Workflow for functional characterization of this compound.

Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, adenosine, it primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP) by adenylyl cyclase. As an antagonist, this compound blocks the binding of adenosine to the A2BAR, thereby inhibiting this downstream signaling pathway.

A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound

Caption: Inhibition of A2BAR signaling by this compound.

Disclaimer

References

The Impact of PSB-1901 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Understanding the intricate signaling pathways modulated by this compound is paramount for elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the involved pathways.

Core Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the downstream signaling initiated by the binding of adenosine to the A2BAR. The A2BAR is known to couple to two primary G protein families: Gs and Gq. Consequently, this compound's primary effect is the inhibition of these two major signaling axes.

The Gs/cAMP/PKA Pathway

Activation of the A2BAR by adenosine leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. By blocking this pathway, this compound is expected to prevent the adenosine-induced increase in intracellular cAMP and subsequent PKA-mediated events.

Diagram of the Gs/cAMP/PKA Pathway Inhibition by this compound

Caption: Inhibition of the A2BAR-Gs-cAMP pathway by this compound.

The Gq/PLC/Ca2+ Pathway

In addition to Gs, the A2BAR can also couple to Gq proteins. Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various cellular proteins, influencing processes like cell proliferation and inflammation. This compound, by antagonizing the A2BAR, is anticipated to block this cascade, preventing the adenosine-induced mobilization of intracellular calcium.

Diagram of the Gq/PLC/Ca2+ Pathway Inhibition by this compound

Caption: Inhibition of the A2BAR-Gq-Ca2+ pathway by this compound.

Quantitative Data

While specific quantitative data on the downstream signaling effects of this compound are limited in publicly available literature, its high potency as an A2BAR antagonist is well-documented. The following table summarizes the binding affinity of this compound. For comparative purposes, data on the functional inhibition of cAMP by other selective A2BAR antagonists are also included.

| Compound | Parameter | Species | Value | Reference |

| This compound | Ki (Binding Affinity) | Human | 0.0835 nM | [1] |

| This compound | KB (Functional Antagonism) | Human | 0.0598 nM | [1] |

| PSB-603 | IC50 (cAMP accumulation) | Human | 2.2 nM | N/A |

| MRS1754 | IC50 (cAMP accumulation) | Human | 4.7 nM | N/A |

Note: IC50 values for PSB-603 and MRS1754 are representative values from literature and are intended to provide context for the expected functional potency of a highly selective A2BAR antagonist like this compound.

Experimental Protocols

To facilitate further research into the effects of this compound, detailed methodologies for key experiments are provided below.

Experimental Workflow: Assessing the Impact of this compound

Caption: General experimental workflow for studying this compound's effects.

cAMP Accumulation Assay

This protocol is designed to quantify the effect of this compound on adenosine-induced cAMP production.

Materials:

-

HEK293 cells stably expressing human A2BAR

-

DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4

-

This compound

-

Adenosine or a stable analog (e.g., NECA)

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

White 384-well microplates

Procedure:

-

Cell Seeding: Seed HEK293-hA2BAR cells in white 384-well plates at a density of 2,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of adenosine/NECA.

-

Assay: a. Aspirate the culture medium and add 10 µL of assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). b. Add 5 µL of this compound dilutions or vehicle control to the wells and pre-incubate for 15 minutes at room temperature. c. Add 5 µL of adenosine/NECA at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. d. Incubate for 30 minutes at room temperature.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Analysis: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Calculate the percent inhibition of the adenosine-induced cAMP response by this compound and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to block adenosine-induced calcium release.

Materials:

-

CHO-K1 cells stably co-expressing human A2BAR and a Gα16 promiscuous G protein

-

Ham's F-12 medium with 10% FBS, 1% Penicillin-Streptomycin

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

This compound

-

Adenosine/NECA

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed CHO-K1-hA2BAR-Gα16 cells in black, clear-bottom 96-well plates and incubate overnight.

-

Dye Loading: a. Aspirate the culture medium. b. Add 100 µL of loading buffer (assay buffer containing Fluo-4 AM and probenecid) to each well. c. Incubate for 1 hour at 37°C.

-

Assay: a. Place the plate in the fluorescence plate reader. b. Add 20 µL of this compound dilutions or vehicle control and incubate for 10 minutes. c. Program the instrument to inject 25 µL of adenosine/NECA and immediately record the fluorescence signal over time (typically for 60-120 seconds).

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the adenosine-induced calcium mobilization by this compound and determine the IC50 value.

Cytokine Release Assay (ELISA)

This protocol is for quantifying the effect of this compound on the production of a specific cytokine, such as IL-6, in response to A2BAR activation.

Materials:

-

A relevant cell line that expresses A2BAR and produces the cytokine of interest (e.g., human mast cell line HMC-1)

-

Appropriate cell culture medium

-

This compound

-

Adenosine/NECA

-

ELISA kit for the target cytokine (e.g., Human IL-6 DuoSet ELISA, R&D Systems)

-

96-well ELISA plates

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Treatment: a. Seed cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with adenosine/NECA for a predetermined time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the effect of this compound on adenosine-induced cytokine production.

Conclusion

This compound is a powerful research tool for investigating the roles of the A2B adenosine receptor. Its high potency and selectivity make it an ideal pharmacological agent to dissect the contributions of the Gs/cAMP and Gq/Ca2+ signaling pathways in various cellular contexts. The experimental protocols provided herein offer a framework for researchers to further explore the nuanced effects of this compound on cellular signaling and function, ultimately contributing to a deeper understanding of A2BAR biology and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for the P2Y12 Receptor Antagonist PSB-0739 in Cell Culture Experiments

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in cell culture experiments. While the initial inquiry specified "PSB-1901," a compound primarily identified as an A2B adenosine (B11128) receptor antagonist, these notes focus on PSB-0739 as a representative P2Y12 antagonist to align with the requested experimental context of P2Y12 signaling. The P2Y12 receptor, a key player in platelet aggregation and a target for antiplatelet therapeutics, is also expressed in other cell types, including immune cells and microglia, making it a subject of broad research interest.[1]

These guidelines offer comprehensive methodologies for utilizing PSB-0739 to investigate P2Y12 receptor function in various cell-based assays. The protocols provided herein are intended to serve as a foundation for researchers to adapt to their specific cell types and experimental questions.

Mechanism of Action and Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (B83284) (ADP).[1] Upon activation, the receptor couples primarily to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). P2Y12 receptor activation also engages the Gβγ subunit, which activates phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt and subsequent downstream signaling events that contribute to cellular responses such as platelet aggregation.[2] PSB-0739 acts as a competitive antagonist at the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting these downstream signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of PSB-0739 and other common P2Y12 receptor antagonists for comparative purposes.

| Compound | Target | Action | Ki (nM) | EC50/IC50 (µM) | Cell Type | Assay | Reference |

| PSB-0739 | P2Y12 | Competitive Antagonist | 24.9 | 5.4 ± 1.8 (EC50) | THP-1 | ADP-evoked Ca2+ response | [1][2] |

| Clopidogrel (active metabolite) | P2Y12 | Irreversible Antagonist | - | - | Platelets | - | |

| Prasugrel (active metabolite) | P2Y12 | Irreversible Antagonist | - | - | Platelets | - | |

| Ticagrelor | P2Y12 | Reversible, Non-competitive Antagonist | - | - | Platelets | - | |

| Cangrelor | P2Y12 | Reversible Antagonist | - | - | Platelets | - |

Experimental Protocols

This section provides detailed protocols for key cell-based assays to characterize the activity of PSB-0739.

Experimental Workflow Overview

Cell Culture

-

For THP-1 Monocytic Cells:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain a density between 1 x 105 and 1 x 106 cells/mL.

-

-

For Human Platelets:

-

Obtain whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).

-

Prepare platelet-rich plasma (PRP) by centrifugation at 150-200 x g for 15-20 minutes at room temperature.

-

Isolate platelets from PRP by centrifugation at 800-1000 x g for 10-15 minutes and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

-

PSB-0739 Preparation

-

Stock Solution: Prepare a 10 mM stock solution of PSB-0739 in sterile, nuclease-free water.[3] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of PSB-0739 in the appropriate assay buffer to achieve the desired final concentrations.

Functional Assays

This assay measures the ability of PSB-0739 to block the ADP-induced inhibition of cAMP production.

-

Cell Seeding: Seed cells (e.g., CHO cells stably expressing the P2Y12 receptor or THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

-

Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of PSB-0739 for 15-30 minutes at 37°C.

-

Stimulation: Add a phosphodiesterase inhibitor (e.g., IBMX) followed by a Gs-coupled receptor agonist (e.g., forskolin) to stimulate cAMP production. Immediately after, add ADP (or a more stable analog like 2-MeSADP) to activate the P2Y12 receptor.

-

Lysis and Detection: After a 30-60 minute incubation at 37°C, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP levels against the concentration of PSB-0739 to determine the IC50 value.

This assay measures the ability of PSB-0739 to inhibit the ADP-induced increase in intracellular calcium.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

Pre-treatment: Wash the cells to remove excess dye and pre-incubate with various concentrations of PSB-0739 for 15-30 minutes.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading and then inject ADP to stimulate the cells. Continue to record the fluorescence signal for several minutes to capture the transient calcium flux.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) before and after ADP addition. Plot the ΔF against the concentration of PSB-0739 to determine the IC50 value.

This flow cytometry-based assay is a highly specific method to assess P2Y12 receptor inhibition.

-

Sample Preparation: In whole blood or isolated platelets, incubate samples with a cocktail containing prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation and either vehicle or ADP. In parallel, incubate samples with PSB-0739 prior to the addition of PGE1 and ADP.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative and then permeabilize them to allow for intracellular antibody staining.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated VASP (Ser239).

-

Flow Cytometry: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal in the platelet population.

-

Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the MFI of the samples treated with PGE1 alone versus those treated with PGE1 and ADP. A higher PRI indicates greater P2Y12 inhibition.

This assay directly measures the effect of PSB-0739 on platelet function.

-

Sample Preparation: Prepare platelet-rich plasma (PRP) as described above.

-